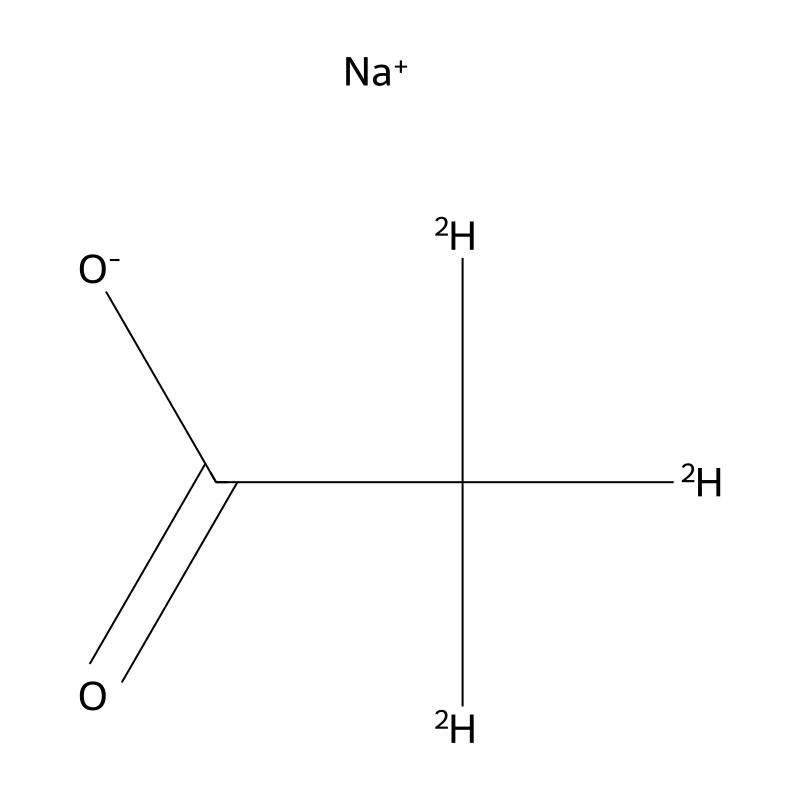

Sodium acetate-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Deuterium has a different spin than hydrogen (¹H), making it invisible in ¹H-NMR spectra. This allows researchers to selectively observe the ¹H signals of other molecules in a mixture containing sodium hydrogen di(2H3)acetate, simplifying the analysis and reducing background noise.

- Deuteration can also enhance signal intensity and relaxation times in ¹H-NMR due to the reduced dipolar interactions between deuterium and ¹H compared to ¹H-¹H interactions.

Isotope Tracing Studies:

- The incorporation of deuterium into molecules allows scientists to track their metabolic pathways and interactions within complex biological systems. By administering sodium hydrogen di(2H3)acetate and analyzing the distribution of deuterium in downstream metabolites, researchers can gain insights into various biochemical processes, such as fatty acid metabolism and acetate utilization.

Mass Spectrometry:

- Deuteration can shift the mass of a molecule, allowing for better separation and identification of analytes in mass spectrometry experiments. This can be particularly useful in situations where an analyte has overlapping peaks with other compounds in the sample.

Internal Standard in Analytical Techniques:

- Due to its well-defined isotopic composition and readily detectable signal, sodium hydrogen di(2H3)acetate can be used as an internal standard in various analytical techniques, including NMR, mass spectrometry, and chromatography. An internal standard serves as a reference point for quantitative analysis, helping to account for variations in instrumental performance and sample preparation.

Molecular Structure Analysis

The structure of sodium hydrogen di(2H3)acetate is similar to sodium diacetate. It consists of a sodium cation (Na+) bound to two acetate anions (CH2COO- or CHDCOO- depending on the specific deuteration). The acetate anions have a carbonyl group (C=O) double bonded to a carbon atom, which also has a hydroxyl group (OH) and a deuterated methyl group (CHD2- or CD3-). The key feature is the presence of both hydrogen (H) and deuterium (D) in the acetate groups, potentially offering specific properties for research involving isotopic labeling [].

Chemical Reactions Analysis

- Synthesis: Sodium diacetate is produced by partially neutralizing acetic acid with sodium hydroxide (NaOH). This reaction might be adapted for sodium hydrogen di(2H3)acetate using a mixture of acetic acid and deuterated acetic acid with NaOH [].

CH3COOH + CH2DCOOH + NaOH → NaC2H2D4O2 + H2O- Decomposition: At high temperatures, sodium diacetate decomposes to release sodium carbonate (Na2CO3), methane (CH4), and carbon dioxide (CO2). A similar decomposition is expected for sodium hydrogen di(2H3)acetate [].

2NaC2H3O2 → Na2CO3 + CH4 + CO2Physical And Chemical Properties Analysis

No data exists on the specific physical and chemical properties of sodium hydrogen di(2H3)acetate. However, sodium diacetate serves as a reference. Sodium diacetate is a colorless solid with a melting point of around 190°C and a boiling point exceeding 300°C. It is highly soluble in water []. Sodium hydrogen di(2H3)acetate is likely to have similar properties with potential variations due to the presence of deuterium.

Catalytic Deuteration Techniques in Acetate Functionalization

Catalytic deuteration is a cornerstone for synthesizing deuterated acetate derivatives. Key approaches include:

Industrial-Scale Synthesis via the Niacet Process

Sodium acetate-d₃ is industrially produced by reacting sodium metal with deuterated acetic acid (CD₃COOH) in anhydrous conditions:

$$

2 \, \text{CD}3\text{COOH} + 2 \, \text{Na} \rightarrow 2 \, \text{CD}3\text{COONa} + \text{H}_2 \uparrow

$$

This method leverages sodium’s high reactivity and deuterium’s isotopic stability, yielding >99% deuterium incorporation.

Catalytic Transfer Deuteration

Deuterium oxide (D₂O) or deuterated solvents serve as deuterium sources in palladium- or rhodium-catalyzed reactions. For example, palladium complexes with N-acylsulfonamide ligands enable nondirected C–H deuteration of arenes, applicable to acetate derivatives. Similarly, electrocatalytic systems using D₂O achieve high deuterium incorporation in acetylene derivatives.

Photochemical Radical Deuteration

A metal-free, visible-light-mediated approach uses peptide- or sugar-derived thiols as catalysts and D₂O as the deuterium source. This method enables asymmetric radical deuteration at non-benzylic positions with high enantioselectivity.

Novel Approaches to Site-Specific Isotopic Enrichment

Site-specific deuteration is critical for tracking metabolic pathways and studying reaction mechanisms.

CoMetChem Labeling

Combining metabolic (¹³C-labeled glucose) and chemical (¹³C₄,D₆-acetic anhydride) labeling generates fully acetylated histone peptides for mass spectrometry (MS) analysis. This method enables precise quantification of acetylation/deacetylation dynamics.

Solid-Phase Synthesis

Multi-step purification strategies ensure high isotopic purity. For example, sodium acetate-d₃ is synthesized via:

- Deuteration of Acetic Acid: CD₃COOH is prepared by exhaustive H/D exchange in D₂O.

- Salt Formation: Reaction with NaOH or Na metal under anhydrous conditions.

Dual Isotopic Labeling

Sodium acetate-2-¹³C,d₃ combines carbon-13 and deuterium labels, enabling advanced MS-based studies. Its synthesis involves deuterated acetic acid and ¹³C-enriched precursors.

Solid-Phase Synthesis Strategies for Enhanced Isotopic Purity

Solid-phase methods minimize isotopic dilution and contamination.

Purification Protocols

- Crystallization: Sodium acetate-d₃ is recrystallized from deuterated solvents (e.g., D₂O) to remove residual protons.

- Chromatographic Separation: HPLC or ion-exchange chromatography isolates deuterated species from unreacted precursors.

Multi-Labeling Challenges

Achieving >99% deuterium purity requires stringent control of reaction conditions. For example, octadeuteriodimethylaminomethyl acetate (CD₂N(CD₃)₂) is synthesized via deuterio-trimethylamine N-oxide and acetic anhydride, followed by distillation to eliminate impurities.